molecular formula C5H9NO2 B1452616 1-(Hydroxymethyl)cyclopropanecarboxamide CAS No. 1123169-27-6

1-(Hydroxymethyl)cyclopropanecarboxamide

Cat. No. B1452616
M. Wt: 115.13 g/mol
InChI Key: DTACPUNZACSGAZ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopropanecarboxamide, commonly known as HMCPC, is an important organic compound used in various scientific research applications. HMCPC is a cyclic amide structure, composed of a hydroxymethyl group and a cyclopropanecarboxamide group. It has been widely studied due to its unique properties, which make it an attractive compound for use in synthetic organic chemistry, drug discovery, and other scientific research applications.

Scientific Research Applications

Potential in Antidepressant Development

A study by Bonnaud et al. (1987) explored derivatives of cyclopropanecarboxylic acid, including compounds related to 1-(Hydroxymethyl)cyclopropanecarboxamide, as potential antidepressants. They found that some derivatives were more active than known antidepressants like imipramine and desipramine, indicating the potential of these compounds in developing new antidepressants (Bonnaud et al., 1987).

Ethylene Biosynthesis and Affinity Purification Techniques

Pirrung et al. (1989) reported on the synthesis of optically active forms of 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, related to our compound of interest. This research was significant for its application in affinity purification techniques and the generation of antibodies, particularly in the context of ethylene biosynthesis in plants (Pirrung et al., 1989).

Synthesis and Structural Characterization

Shen De-long (2008) synthesized a compound closely related to 1-(Hydroxymethyl)cyclopropanecarboxamide, providing valuable information on its structure through X-ray diffraction analysis. This research contributes to our understanding of the compound's physical and chemical properties (Shen De-long, 2008).

Antiproliferative Activity in Cancer Research

Lu et al. (2021) synthesized a compound structurally similar to 1-(Hydroxymethyl)cyclopropanecarboxamide and investigated its antiproliferative activity against cancer cell lines. This research highlights the potential application of such compounds in cancer treatment (Lu et al., 2021).

properties

IUPAC Name

1-(hydroxymethyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4(8)5(3-7)1-2-5/h7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTACPUNZACSGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653238
Record name 1-(Hydroxymethyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)cyclopropanecarboxamide

CAS RN

1123169-27-6
Record name 1-(Hydroxymethyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)cyclopropane-1-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Hirao, S Nagata, Y Yamana, T Agawa - Tetrahedron letters, 1985 - Elsevier
Silyl compounds (N,N-dialkyltrimethylsilylamine, 1-(trimethylsilyl)-imidazole and phenylthiotrimethylsilane) were successfully used in the Ni(CO) 4 -induced carbonylation reactions …
Number of citations: 29 www.sciencedirect.com
EC Wamhoff - 2018 - refubium.fu-berlin.de
Immune evasion represents an important hallmark of cancer progression. In this context, the induction of tumor-specific cytotoxic T cell immunity to overcome immunological tolerance …
Number of citations: 1 refubium.fu-berlin.de

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